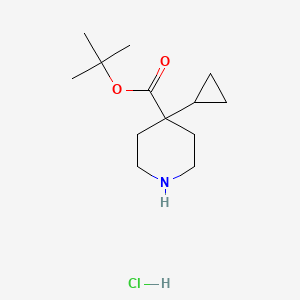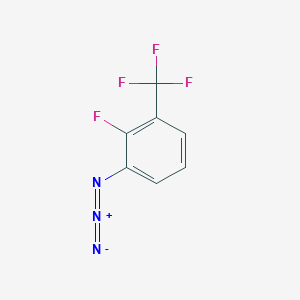
1-Azido-2-fluoro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor like 1-fluoro-2-nitro-3-(trifluoromethyl)benzene is treated with sodium azide (NaN3) under appropriate conditions to replace the nitro group with an azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In bioconjugation reactions to label biomolecules.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Azido-2-fluoro-3-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, fluoro, and trifluoromethyl groups. These groups influence the reactivity and stability of the compound, allowing it to participate in substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-chlorobenzene
- Azidobenzene
Uniqueness
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring. These groups significantly influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C7H3F4N3 |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
1-azido-2-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-4(7(9,10)11)2-1-3-5(6)13-14-12/h1-3H |
Clave InChI |
VCJTXXWRATYCOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N=[N+]=[N-])F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


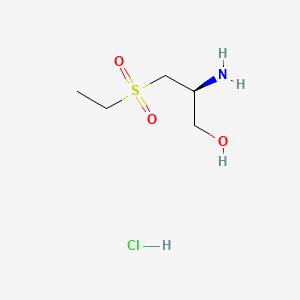
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
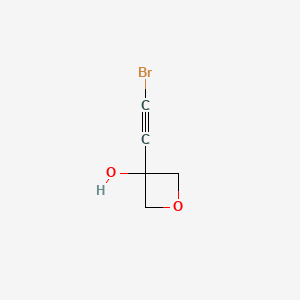

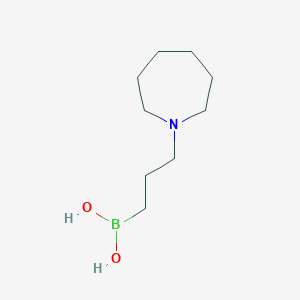
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)

![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)

![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
